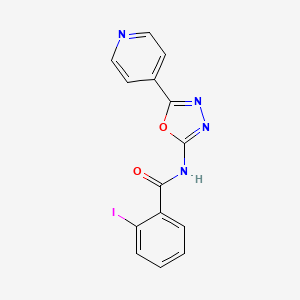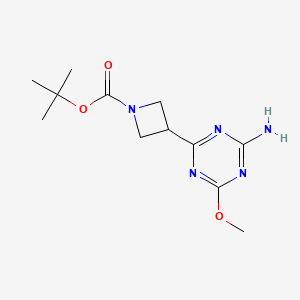![molecular formula C12H18ClN B2556132 1-[(2-Methylphenyl)methyl]-cyclopropyl-methanamine hydrochloride CAS No. 1439898-20-0](/img/structure/B2556132.png)
1-[(2-Methylphenyl)methyl]-cyclopropyl-methanamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(2-Methylphenyl)methyl]-cyclopropyl-methanamine hydrochloride is a chemical compound with a complex structure that includes a cyclopropyl group and a substituted phenyl ring
Preparation Methods
The synthesis of 1-[(2-Methylphenyl)methyl]-cyclopropyl-methanamine hydrochloride typically involves multiple steps. One common synthetic route starts with the preparation of the cyclopropyl-methanamine core, followed by the introduction of the 2-methylphenyl group. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility. Industrial production methods may involve optimized reaction conditions, such as controlled temperatures and the use of specific catalysts, to ensure high yield and purity.
Chemical Reactions Analysis
1-[(2-Methylphenyl)methyl]-cyclopropyl-methanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under appropriate conditions. Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations.
Scientific Research Applications
1-[(2-Methylphenyl)methyl]-cyclopropyl-methanamine hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in the study of reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including its interactions with biological targets.
Medicine: Research explores its potential therapeutic applications, such as its effects on specific receptors or enzymes.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(2-Methylphenyl)methyl]-cyclopropyl-methanamine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The pathways involved in these interactions are studied to understand the compound’s potential therapeutic effects and side effects.
Comparison with Similar Compounds
1-[(2-Methylphenyl)methyl]-cyclopropyl-methanamine hydrochloride can be compared with other similar compounds, such as:
- 1-(2-Chlorophenyl)cyclopropanamine hydrochloride
- 1-(4-Methylphenyl)cyclopropanamine hydrochloride
- 1-(2-Methoxyphenyl)cyclopropanamine hydrochloride These compounds share structural similarities but differ in their substituents, which can lead to variations in their chemical properties and biological activities. The uniqueness of this compound lies in its specific substitution pattern, which influences its reactivity and potential applications.
Properties
IUPAC Name |
[1-[(2-methylphenyl)methyl]cyclopropyl]methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N.ClH/c1-10-4-2-3-5-11(10)8-12(9-13)6-7-12;/h2-5H,6-9,13H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXFHGBMAJYBBJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CC2(CC2)CN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 2-(2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2556052.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-{[6-({[(3-methoxyphenyl)carbamoyl]methyl}sulfanyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl]methyl}benzamide](/img/structure/B2556056.png)
![2,4-DIMETHYL-N-{[4-METHYL-6-(PYRROLIDIN-1-YL)PYRIMIDIN-2-YL]METHYL}-1,3-THIAZOLE-5-CARBOXAMIDE](/img/structure/B2556058.png)
![N-(3-chloro-4-methoxyphenyl)-2-{[3-methyl-7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]thio}acetamide](/img/structure/B2556059.png)


![N-[[1-(4-Bromopyrazol-1-yl)cyclopropyl]methyl]-2-chloroacetamide](/img/structure/B2556065.png)
![5-[(3R)-piperidin-3-yloxy]-3-(propan-2-yl)-N-{[2-(1H-pyrazol-1-yl)phenyl]methyl}pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2556066.png)

![N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}-2,1,3-benzothiadiazole-4-sulfonamide](/img/structure/B2556070.png)
![8-isobutyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/new.no-structure.jpg)


